molecular formula C16H14FN5O2 B10997610 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B10997610
M. Wt: 327.31 g/mol
InChI Key: ALGCERWVPAJCOX-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a fluorophenyl group, and a pyrazolylacetamide moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the pyridazinone intermediate.

    Attachment of the Pyrazolylacetamide Moiety: This is usually done via amide bond formation, where the pyrazole derivative reacts with the acyl chloride or ester of the pyridazinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro- and bromo- counterparts.

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C18H16FN5O2\text{C}_{18}\text{H}_{16}\text{FN}_5\text{O}_2

The synthesis generally involves multi-step organic reactions, including the formation of the pyridazinone core through cyclization and subsequent functionalization steps to introduce the fluorophenyl and pyrazolyl groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances lipophilicity and may influence binding affinity, while the pyridazinone core is essential for its pharmacological properties. The pyrazolyl moiety is thought to modulate the compound's selectivity towards certain biological targets, potentially impacting various signaling pathways.

Biological Activity

Research has indicated that this compound may exhibit multiple biological activities:

  • Antidepressant Properties : Similar compounds have shown promise in modulating serotonin receptors (5-HT1A and 5-HT7), suggesting potential antidepressant effects. Studies on related compounds indicate that modifications in the structure can lead to significant changes in receptor affinity and efficacy .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The presence of the fluorophenyl group could enhance interactions with target proteins involved in cancer pathways .

Case Studies

  • Antidepressant Activity :
    A study investigated a series of fluorinated derivatives for their ability to bind serotonin receptors. The findings indicated that alterations in substituents significantly affected receptor binding affinity and led to observable antidepressant-like behavior in animal models .
  • Cancer Inhibition :
    Another research effort focused on pyridazinone derivatives, revealing that certain modifications resulted in potent inhibition of cancer cell lines. The study highlighted the importance of the fluorine substituent in enhancing anticancer activity through improved receptor interactions .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is crucial:

Compound NameBiological ActivityKey Findings
Compound AAntidepressantHigh affinity for 5-HT receptors; effective in FST models
Compound BAnticancerInhibits proliferation in various cancer cell lines; effective against specific kinases
Compound CMixed activityExhibits both antidepressant and anticancer properties depending on structural modifications

Properties

Molecular Formula

C16H14FN5O2

Molecular Weight

327.31 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide

InChI

InChI=1S/C16H14FN5O2/c1-21-9-13(8-18-21)19-15(23)10-22-16(24)7-6-14(20-22)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,19,23)

InChI Key

ALGCERWVPAJCOX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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